molecular formula C10H9NO5 B14812421 2-Cyclopropoxy-5-nitrobenzoic acid

2-Cyclopropoxy-5-nitrobenzoic acid

Cat. No.: B14812421
M. Wt: 223.18 g/mol
InChI Key: PSVGQBUPDBZYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method involves the nitration of 2-cyclopropoxybenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Similar in structure but lacks the cyclopropoxy group.

    3-Nitrobenzoic acid: Similar nitro group but different substitution pattern on the benzoic acid core.

    4-Nitrobenzoic acid: Similar nitro group but different substitution pattern on the benzoic acid core.

Uniqueness

2-Cyclopropoxy-5-nitrobenzoic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-cyclopropyloxy-5-nitrobenzoic acid

InChI

InChI=1S/C10H9NO5/c12-10(13)8-5-6(11(14)15)1-4-9(8)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

PSVGQBUPDBZYBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.